2-(4-Nitrophenyl)inden-1-one
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Overview
Description
2-(4-Nitrophenyl)inden-1-one is an organic compound that belongs to the class of indenones It features a nitrophenyl group attached to the second position of the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)inden-1-one typically involves the reaction of 4-nitrobenzaldehyde with indan-1-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)inden-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The indenone ring can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Aminophenyl)inden-1-one.
Substitution: Various substituted indenones depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
2-(4-Nitrophenyl)inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)inden-1-one depends on the specific application. In general, the nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indenone ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)inden-1-one: Formed by the reduction of 2-(4-Nitrophenyl)inden-1-one.
2-(4-Methoxyphenyl)inden-1-one: Similar structure with a methoxy group instead of a nitro group.
2-(4-Chlorophenyl)inden-1-one: Similar structure with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activity. The nitro group can be easily transformed into other functional groups, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-nitrophenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-15-13-4-2-1-3-11(13)9-14(15)10-5-7-12(8-6-10)16(18)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKEGLPYCDEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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